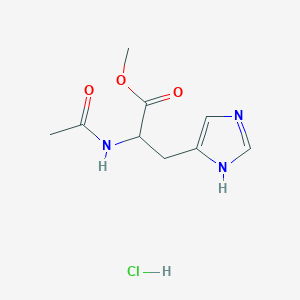
1-Hydroxypyridin-1-ium-2-thiolate;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxypyridin-1-ium-2-thiolate;ZINC, also known as zinc pyrithione, is a coordination complex of zinc. It is widely recognized for its antimicrobial properties, particularly its effectiveness against fungi and bacteria. This compound is commonly used in various applications, including personal care products, coatings, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxypyridin-1-ium-2-thiolate;ZINC can be synthesized through the reaction of 2-mercaptopyridine N-oxide with zinc salts. The typical reaction involves mixing 2-mercaptopyridine N-oxide with zinc chloride in an aqueous solution, followed by precipitation and purification .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxypyridin-1-ium-2-thiolate;ZINC undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The compound can participate in substitution reactions, where the pyridine ring can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives. These products have various applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
1-Hydroxypyridin-1-ium-2-thiolate;ZINC has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its antimicrobial properties and its potential use in developing new antibiotics.
Medicine: It is used in the formulation of anti-dandruff shampoos and other personal care products due to its antifungal properties.
Mechanism of Action
The mechanism of action of 1-Hydroxypyridin-1-ium-2-thiolate;ZINC involves disrupting membrane transport in microbial cells by blocking the proton pump. This disruption leads to the inhibition of essential cellular processes, ultimately causing cell death. The compound targets various molecular pathways, including those involved in energy production and nutrient transport .
Comparison with Similar Compounds
1-Hydroxypyridin-1-ium-2-thiolate;ZINC is unique compared to other similar compounds due to its high efficacy and broad-spectrum antimicrobial activity. Similar compounds include:
2-Mercaptopyridine N-oxide: A precursor in the synthesis of zinc pyrithione.
1-Hydroxypyridin-2-one: Another compound with antimicrobial properties but with different chemical reactivity.
Deferiprone: An iron chelator with similar structural features but different applications in medicine.
These compounds share some structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C10H10N2O2S2Zn |
|---|---|
Molecular Weight |
319.7 g/mol |
IUPAC Name |
1-hydroxypyridin-1-ium-2-thiolate;zinc |
InChI |
InChI=1S/2C5H5NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H; |
InChI Key |
JVAIRLPQTSEMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)[S-])O.C1=CC=[N+](C(=C1)[S-])O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


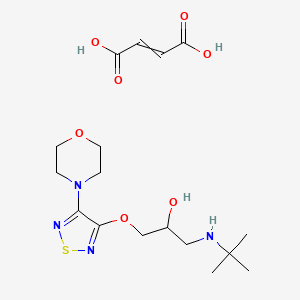
![but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B12438563.png)
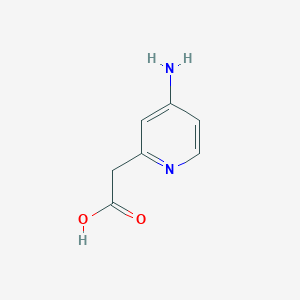
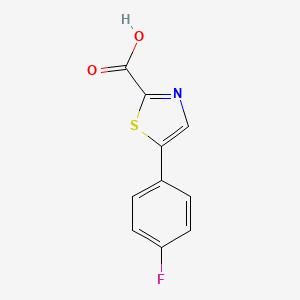

![1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine](/img/structure/B12438593.png)

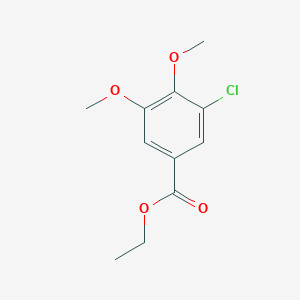
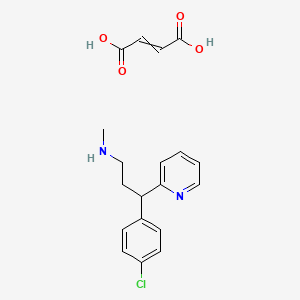

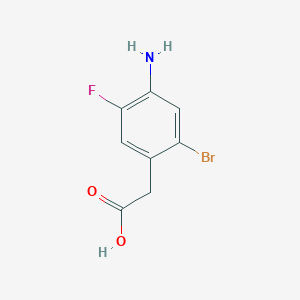

![(4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B12438662.png)
